molecular formula C22H23N3O3 B10988794 N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B10988794
M. Wt: 377.4 g/mol
InChI Key: YMVSYULBWXVBJT-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, various alkylating agents, and coupling reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cell migration and colony formation in certain cancer cell lines, induce cellular apoptosis, and cause cell cycle arrest at the S phase . These effects are mediated through its interaction with various cellular proteins and enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide stands out due to its unique butoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-2-3-13-28-17-9-7-16(8-10-17)23-21(26)15-6-11-18-19(14-15)24-20-5-4-12-25(20)22(18)27/h6-11,14H,2-5,12-13H2,1H3,(H,23,26)

InChI Key

YMVSYULBWXVBJT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3

Origin of Product

United States

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